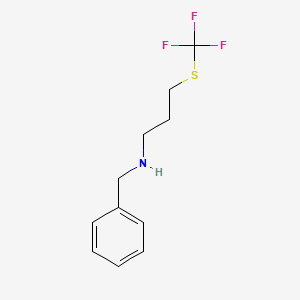

Benzyl-(3-trifluoromethylsulfanyl-propyl)-amine

Description

Benzyl-(3-trifluoromethylsulfanyl-propyl)-amine is a tertiary amine derivative featuring a benzyl group, a propyl chain, and a trifluoromethylsulfanyl (-SCF₃) substituent. This compound belongs to a class of fluorinated amines, where the trifluoromethylsulfanyl group imparts unique electronic and steric properties. Such compounds are of interest in medicinal chemistry and materials science due to the influence of fluorine atoms on lipophilicity, metabolic stability, and intermolecular interactions.

Properties

Molecular Formula |

C11H14F3NS |

|---|---|

Molecular Weight |

249.30 g/mol |

IUPAC Name |

N-benzyl-3-(trifluoromethylsulfanyl)propan-1-amine |

InChI |

InChI=1S/C11H14F3NS/c12-11(13,14)16-8-4-7-15-9-10-5-2-1-3-6-10/h1-3,5-6,15H,4,7-9H2 |

InChI Key |

MZTMSXFEKFTRRN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNCCCSC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-(3-trifluoromethylsulfanyl-propyl)-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of benzyl chloride with 3-mercaptopropylamine to form benzyl-(3-mercaptopropyl)-amine. This intermediate is then subjected to trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl-(3-trifluoromethylsulfanyl-propyl)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the trifluoromethylsulfanyl group to a thiol group.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or propyl positions using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Lithium aluminum hydride, diethyl ether, and anhydrous conditions.

Substitution: Sodium hydride, alkyl halides, and aprotic solvents like dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Alkylated benzyl or propyl derivatives.

Scientific Research Applications

Benzyl-(3-trifluoromethylsulfanyl-propyl)-amine has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl-(3-trifluoromethylsulfanyl-propyl)-amine involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and membrane permeability, allowing it to interact with intracellular targets. The benzyl group may facilitate binding to hydrophobic pockets in proteins or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Benzyl-(2-Chloroethyl)-(3-Propyl)-Amine

- Structure : Features a benzyl group, a 3-propyl chain, and a chloroethyl (-CH₂CH₂Cl) substituent.

- Key Differences : Replaces the -SCF₃ group with a chloroethyl moiety.

- Properties and Activity :

- Clinical Relevance : Represents a class of nitrogen mustard derivatives used in chemotherapy, though its clinical efficacy requires further validation.

Benzyl(Propyl)(Trifluoromethyl)Amine

Benzyl(3,3,3-Trifluoropropyl)Amine

- Structure : Features a trifluoropropyl (-CH₂CF₃) chain instead of -SCF₃.

- Key Differences : The -CF₃ group is directly attached to the propyl chain, altering electronic effects.

- Properties : Likely exhibits reduced lipophilicity compared to the sulfanyl analog due to the absence of sulfur.

Comparative Data Table

*Estimated based on analogous structures.

Key Structural and Functional Insights

- Trifluoromethylsulfanyl (-SCF₃) vs. Chloroethyl (-CH₂CH₂Cl): The -SCF₃ group enhances metabolic stability and electron-withdrawing effects compared to the alkylating chloroethyl group, suggesting divergent mechanisms of action (e.g., non-alkylating pathways).

- Sulfur vs.

- Biological Activity :

- Chloroethyl derivatives (e.g., Nitromin) show clinical utility in cancer therapy, while fluorinated analogs may prioritize material or enzymatic targeting applications.

Biological Activity

Benzyl-(3-trifluoromethylsulfanyl-propyl)-amine is an organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzyl group attached to a propyl amine moiety, which is further substituted with a trifluoromethylsulfanyl group. Its molecular formula is . The presence of fluorine and sulfur atoms in the structure may contribute to unique chemical reactivity and biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Interaction : It could act as an agonist or antagonist at various receptors, influencing cellular signaling.

- Membrane Disruption : The lipophilicity imparted by the trifluoromethylsulfanyl group may allow it to disrupt cellular membranes, leading to cell death or apoptosis in certain contexts.

Biological Activities

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Antimicrobial Effects : Potential activity against bacteria and fungi.

- Antitumor Properties : Induction of apoptosis in cancer cells has been observed with related compounds.

- Neuroprotective Effects : Some studies suggest potential benefits in neurodegenerative diseases.

Case Studies and Research Findings

-

Antitumor Activity :

- A study investigated the effects of benzyl-substituted amines on cancer cell lines. Results indicated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts.

- Enzyme Interaction Studies :

-

Neuroprotective Properties :

- A recent study evaluated the neuroprotective effects of similar compounds in models of oxidative stress. The results demonstrated that these compounds could mitigate neuronal damage, indicating potential applications in treating neurodegenerative disorders.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Benzyl-(3-methylsulfanyl-propyl)-amine | Methylsulfanyl group | Moderate antimicrobial activity |

| Benzyl-(3-pentafluoroethylsulfanyl-propyl)-amine | Pentafluoroethyl group | Enhanced cytotoxicity against cancer cells |

| Benzyl-(3-trifluoromethylthio-propyl)-amine | Trifluoromethylthio group | Potential neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.